molecular formula C16H24N2O4S B14951044 N-(3-ethoxybenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(3-ethoxybenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14951044
M. Wt: 340.4 g/mol
InChI Key: KTDTVJMLGLPGRI-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a methanesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl group and the ethoxyphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can help improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(3-ethoxyphenyl)methyl]-1-methanesulfonylpiperidine-4-carboxamide include:

Uniqueness

What sets N-[(3-ethoxyphenyl)methyl]-1-methanesulfonylpiperidine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H24N2O4S/c1-3-22-15-6-4-5-13(11-15)12-17-16(19)14-7-9-18(10-8-14)23(2,20)21/h4-6,11,14H,3,7-10,12H2,1-2H3,(H,17,19)

InChI Key

KTDTVJMLGLPGRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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